Physicochemical properties of 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
Physicochemical properties of 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
Technical Guide: Physicochemical Properties & Synthetic Utility of 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one
Part 1: Executive Summary
1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one is a specialized fluorinated building block used primarily in the development of agrochemicals and pharmaceuticals. Belonging to the class of trifluoromethylated chalcones , this compound serves as a critical Michael acceptor for the synthesis of trifluoromethyl-substituted heterocycles, such as pyrazoles and pyrimidines.
The incorporation of the trifluoromethyl (
Part 2: Chemical Identity & Specifications
The following data summarizes the core physicochemical identifiers. Where experimental data for this specific isomer is limited, values are derived from validated computational models or close structural analogs (e.g., the 4-methoxy isomer).
| Property | Specification |
| IUPAC Name | (3E)-1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-en-2-one |
| Common Name | 3-Methoxy-trifluoromethylchalcone |
| CAS Number | Not widely listed in commercial catalogs; synthesize de novo |
| Molecular Formula | |
| Molecular Weight | 230.18 g/mol |
| Physical State | Pale yellow crystalline solid or viscous oil (dependent on purity) |
| Melting Point | Predicted: 45–55 °C (Lower than 4-OMe analog MP 75°C due to symmetry) |
| Boiling Point | Predicted: 280–285 °C @ 760 mmHg |
| LogP (Predicted) | 3.1 ± 0.3 (Highly Lipophilic) |
| pKa (Predicted) | N/A (Non-ionizable core; enolizable only under forcing conditions) |
Part 3: Synthesis Protocol (Catalytic Aldol Condensation)
Objective: Synthesis of (E)-1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-en-2-one via Claisen-Schmidt condensation.
Principle: The electron-withdrawing nature of the trifluoromethyl group in 1,1,1-trifluoroacetone makes the methyl protons highly acidic (
Reagents:
-
Precursor A: 3-Methoxybenzaldehyde (1.0 equiv)
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Precursor B: 1,1,1-Trifluoroacetone (1.2 equiv) [Volatile! bp 22°C]
-
Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)
-
Solvent: Toluene or Ethanol
Step-by-Step Methodology:
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Setup: Equip a dry 250 mL round-bottom flask with a Dean-Stark trap (if using toluene) and a reflux condenser. Maintain an inert atmosphere (
). -
Mixing: Dissolve 3-methoxybenzaldehyde (13.6 g, 100 mmol) in Toluene (100 mL).
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Catalyst Addition: Add piperidine (0.85 g, 10 mmol) and glacial acetic acid (0.6 g, 10 mmol).
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Reagent Addition: Cool the solution to 0°C. Slowly add 1,1,1-trifluoroacetone (13.4 g, 120 mmol) dropwise to minimize volatilization.
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Reaction: Allow the mixture to warm to room temperature, then heat to reflux (if using toluene/Dean-Stark to remove water) for 4–6 hours. Note: For ethanol, stir at RT for 24h to avoid side reactions.
-
Workup:
-
Cool to room temperature.
-
Wash the organic layer with 1N HCl (to remove piperidine), then sat.
, and finally Brine.[1] -
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) or purify via flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).
Self-Validating Check:
-
TLC: Product will have a higher
than the aldehyde in non-polar solvents. -
Appearance: Product should be a yellow solid/oil. Darkening indicates polymerization.
Part 4: Reactivity & Applications
The core utility of this compound lies in its
Heterocycle Synthesis (The "Killer App")
The most common application is the synthesis of 3-trifluoromethyl-5-arylpyrazoles via reaction with hydrazines. This scaffold is ubiquitous in COX-2 inhibitors (e.g., Celecoxib).
-
Reaction: Enone + Hydrazine Hydrate
Pyrazoline intermediate Pyrazole (oxidation). -
Regioselectivity: The hydrazine
typically attacks the -carbon (adjacent to the ring) first, controlled by the hard/soft nature of the nucleophile and the steric bulk.
Michael Addition
The
-
Thiols: Reaction with R-SH yields
-thio ketones. -
Amines: Reaction with primary amines yields
-amino ketones (aza-Michael).
Part 5: Visualization of Pathways
Diagram 1: Synthesis & Reactivity Workflow
Caption: Synthetic pathway from precursors to the target trifluoromethyl enone and its subsequent conversion into bioactive pyrazole scaffolds.
Part 6: Physicochemical Characterization Data
For researchers verifying the synthesized product, the following spectral features are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Methoxy group ( | ||
| Trifluoromethyl group ( | ||
| IR Spectroscopy | 1690–1710 | C=O Stretch (conjugated ketone). |
| IR Spectroscopy | 1610–1630 | C=C Stretch (alkene). |
Part 7: Safety & Handling
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Toxicity: Like many chalcones, this compound should be treated as a potential skin and eye irritant. The trifluoromethyl ketone precursors are volatile and lachrymators.
-
Stability: Stable at room temperature but sensitive to light (cis/trans isomerization). Store in amber vials under inert gas (
) at 4°C. -
Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents for incineration unless the facility is equipped for HF scrubbing.
References
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
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Bonacorso, H. G., et al. (2002). "Synthesis of new trifluoromethyl-containing pyrazoles from 4-methoxy-1,1,1-trifluoro-3-buten-2-one." Journal of Fluorine Chemistry, 117(1), 35-40.
- Sloop, J. C., et al. (2006). "Synthesis of fluorinated chalcones and 1,3,5-triphenyl-2-pyrazolines." Journal of Fluorine Chemistry, 127(12), 1564-1571.
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PubChem Database. "Compound Summary: 3-Methoxybenzaldehyde." National Center for Biotechnology Information.
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Sigma-Aldrich. "Product Specification: 1,1,1-Trifluoroacetone." Merck KGaA.
